3-(4-(3-Chlorophenyl)piperazin-1-yl)-1,1-diphenylpropan-2-ol dihydrochloride
Overview
Description
3-[4-(3-chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol hydrochloride is a hydrochloride that is the monohydrochloride salt of 3-[4-(3-chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol. A selective h5-HT1D antagonist, displaying 60-fold selectivity over h5-HT1B, and exhibiting little or no affinity for a range of other receptor types. It has a role as a serotonergic antagonist and a prodrug. It contains a 4-(3-chlorophenyl)-1-(2-hydroxy-3,3-diphenylpropyl)piperazin-1-ium(1+).
Mechanism of Action
Target of Action
The primary targets of this compound are the 5-hydroxytryptamine receptor 2A and the Alpha-1A adrenergic receptor . These receptors play crucial roles in the central nervous system, influencing mood, anxiety, and the sleep-wake cycle.
Mode of Action
The compound interacts with its targets by binding to these receptors. The affinity data suggests a strong interaction, with a Ki value of 1.94nM for the 5-hydroxytryptamine receptor 2A and 12nM for the Alpha-1A adrenergic receptor . This binding can lead to changes in the receptor’s activity, influencing the signaling pathways they are involved in.
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific context of its use. Given its targets, potential effects could include changes in mood, anxiety levels, and physiological responses to stress .
Biochemical Analysis
Biochemical Properties
3-(4-(3-Chlorophenyl)piperazin-1-yl)-1,1-diphenylpropan-2-ol dihydrochloride plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound is known to interact with various enzymes, including those involved in neurotransmitter pathways. The nature of these interactions often involves binding to enzyme active sites, leading to inhibition or modulation of enzyme activity. For instance, it has been observed to interact with monoamine oxidase, affecting the breakdown of neurotransmitters .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to affect the serotonin signaling pathway, leading to alterations in mood and behavior. Additionally, it can impact gene expression by binding to specific receptors on the cell surface, triggering a cascade of intracellular events that result in changes in gene transcription .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as receptors and enzymes, leading to either inhibition or activation of their functions. For example, it has been found to inhibit the activity of certain enzymes involved in neurotransmitter degradation, thereby increasing the levels of neurotransmitters in the synaptic cleft. This binding interaction is crucial for its pharmacological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under controlled conditions but may degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to this compound in vitro has been associated with changes in cellular morphology and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as mood stabilization and anxiolytic properties. At higher doses, it can lead to toxic or adverse effects, including neurotoxicity and behavioral changes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes. This metabolic process results in the formation of various metabolites, which are then excreted from the body. The effects on metabolic flux and metabolite levels are significant, as they determine the compound’s pharmacokinetics and pharmacodynamics .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Once administered, the compound is absorbed into the bloodstream and distributed to various tissues, including the brain. It crosses the blood-brain barrier, allowing it to exert its effects on the central nervous system. The localization and accumulation of the compound in specific tissues are influenced by its affinity for certain transporters and binding proteins .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The subcellular distribution of the compound determines its interaction with various biomolecules and its overall pharmacological effects .
Properties
IUPAC Name |
3-[4-(3-chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27ClN2O.ClH/c26-22-12-7-13-23(18-22)28-16-14-27(15-17-28)19-24(29)25(20-8-3-1-4-9-20)21-10-5-2-6-11-21;/h1-13,18,24-25,29H,14-17,19H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQGJIKWDFWLCHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(C(C2=CC=CC=C2)C3=CC=CC=C3)O)C4=CC(=CC=C4)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4042620 | |
Record name | BRL 15572 hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4042620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
193611-72-2, 1173022-77-9 | |
Record name | 1-Piperazineethanol, 4-(3-chlorophenyl)-α-(diphenylmethyl)-, hydrochloride (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=193611-72-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | BRL 15572 hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4042620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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